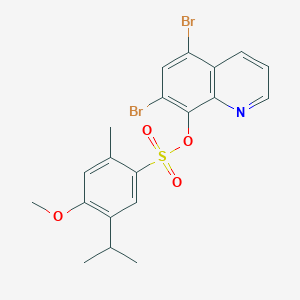
3-cyano-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyano-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide moiety, a tetrahydroquinazolin moiety, and a piperidin moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as amide coupling, cyclization to form the tetrahydroquinazoline ring, and nitrile formation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinazoline and piperidine rings introduce elements of three-dimensionality into the structure .Chemical Reactions Analysis
The presence of the cyano group, the amide group, and the secondary amine in the piperidine ring could make this compound reactive towards a variety of reagents. For example, the cyano group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets such asVEGF-2 , FGF-2 , and integrin α2 . These targets play crucial roles in cell biology, particularly in processes like angiogenesis and cell adhesion .
Mode of Action
Similar compounds have been found to inhibit vegf-2 or fgf-2-induced tube formation of huvec cells through the suppression of integrin α2 . This suggests that the compound may exert its effects by modulating these targets, thereby affecting the associated cellular processes.
Biochemical Pathways
Given the potential targets of the compound, it can be inferred that it may affect pathways related to angiogenesis and cell adhesion . The downstream effects of these pathways can have significant implications for cellular growth and development.
Result of Action
Given the potential targets and pathways affected by the compound, it can be inferred that it may have effects on cellular growth and development, particularly in the context of angiogenesis and cell adhesion .
Propiedades
IUPAC Name |
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20-8-3-2-7-19(20)21(25-15)27-11-9-18(10-12-27)26-22(28)17-6-4-5-16(13-17)14-23/h4-6,13,18H,2-3,7-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVVTSDYRQHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)


![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)
![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)
![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)